N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[5-(2-Phenylethyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring fused with a benzodioxole moiety and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of appropriate hydrazine derivatives with carbon disulfide, followed by cyclization with an oxidizing agent.
Introduction of Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction using phenylethyl halides.
Formation of Benzodioxole Moiety: The benzodioxole moiety is synthesized by the cyclization of catechol derivatives with appropriate reagents.
Coupling Reaction: The final step involves the coupling of the thiadiazole and benzodioxole moieties through an amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Phenylethyl halides, nucleophiles, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-furamide
- N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide
- Ocfentanil (N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)
Uniqueness
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N3O3S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H15N3O3S/c22-17(13-7-8-14-15(10-13)24-11-23-14)19-18-21-20-16(25-18)9-6-12-4-2-1-3-5-12/h1-5,7-8,10H,6,9,11H2,(H,19,21,22) |
InChI Key |
AJVGQAHNVGPBJD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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